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Compound of Interest

Compound Name: TX1-85-1

Cat. No.: B611516 Get Quote

Introduction

TX1-85-1 is a selective, irreversible inhibitor of HER3 (ErbB3), a member of the epidermal

growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3] Unlike other

members of this family, HER3 is considered a pseudokinase due to its very low intrinsic

catalytic activity.[4][5] It functions primarily as a critical heterodimerization partner for other

receptors like HER2 and c-Met, activating downstream signaling pathways such as the

PI3K/Akt and MAPK/ERK pathways.[1][3] TX1-85-1 forms a covalent bond with a unique

cysteine residue (Cys721) located in the ATP-binding site of HER3, thereby inhibiting its

function.[1][2][4]

Confirming that a molecule like TX1-85-1 reaches and binds to its intended target in a complex

cellular environment is a critical step in drug development. Target engagement assays provide

direct evidence of the physical interaction between a drug and its target protein within cells,

which is essential for interpreting cellular phenotypic data and establishing a clear structure-

activity relationship. These notes provide detailed protocols for assessing the cellular target

engagement of TX1-85-1.

HER3 Signaling Pathway and TX1-85-1 Mechanism of Action

The diagram below illustrates the HER3 signaling pathway and the point of intervention for

TX1-85-1. Upon binding of its ligand, neuregulin-1 (NRG1), HER3 undergoes a conformational

change and heterodimerizes with a partner receptor, typically HER2. This partnership leads to

the phosphorylation of HER3's cytoplasmic tail, creating docking sites for signaling adaptors
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like PI3K, which in turn activates the downstream Akt and ERK signaling cascades, promoting

cell proliferation and survival. TX1-85-1 covalently binds to the ATP-binding site of HER3,

locking it in an inactive state and preventing these downstream signaling events.[1][4]
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Caption: HER3 signaling pathway and TX1-85-1 inhibition. (Max-width: 760px)

Quantitative Data Summary
The following table summarizes key quantitative metrics for TX1-85-1 and its derivatives from

biochemical and cellular assays. This data is crucial for designing and interpreting target

engagement experiments.
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Compound Assay Type Target Metric Value Reference

TX1-85-1
In vitro FRET

Binding

HER3 Kinase

Domain
IC₅₀ 23 nM [1][4]

TX1-85-1-

biotin

In vitro FRET

Binding

HER3 Kinase

Domain
IC₅₀ 50.7 nM [4]

TX1-85-1
Anti-

Proliferation
Ovcar8 cells EC₅₀ 9.9 µM [2]

TX1-85-1
Anti-

Proliferation

HCC827 GR6

cells
EC₅₀ 11.5 µM [2]

TX1-85-1
Anti-

Proliferation

PC9 GR4

cells
EC₅₀ 16.9 µM [2]

TX1-85-1

Cellular

Target

Engagement

PC9 GR4

cells

Conc. for

complete

labeling

5 µM (8

hours)
[4]

Experimental Protocols
Protocol 1: Cellular Competition Binding Assay
This assay directly measures the occupancy of HER3 by TX1-85-1 in cells. It relies on a

competition between the unlabeled drug (TX1-85-1) and a biotin-conjugated version (TX1-85-1-

biotin). Cells are first treated with TX1-85-1. The remaining unoccupied HER3 protein is then

labeled with TX1-85-1-biotin in the cell lysate. The amount of biotin-labeled HER3 is quantified

by streptavidin pulldown followed by Western blotting. A decrease in the biotin signal in cells

pre-treated with TX1-85-1 indicates successful target engagement.[4][6]
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1. Cell Treatment
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Caption: Workflow for the cellular competition binding assay. (Max-width: 760px)
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Materials:

HER3-expressing cancer cell line (e.g., PC9 GR4, OVCAR-8).[1][4]

Cell culture medium and supplements.

TX1-85-1 and TX1-85-1-biotin.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Streptavidin-coated magnetic beads.

BCA Protein Assay Kit.

SDS-PAGE equipment and reagents.

Nitrocellulose or PVDF membranes.

Primary antibody: anti-HER3.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Procedure:

Cell Culture and Treatment:

Seed PC9 GR4 cells in 6-well plates and grow to 80-90% confluency.

Prepare serial dilutions of TX1-85-1 in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

Aspirate the medium from the cells and add the TX1-85-1 dilutions. Include a vehicle

control (e.g., 0.1% DMSO).

Incubate the cells for 8 hours at 37°C.[4]

Cell Lysis and Labeling:
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Wash the cells twice with ice-cold PBS.

Add 200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to

a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube. Determine the protein concentration using a BCA

assay.

Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

Add TX1-85-1-biotin to each lysate at a final concentration of 1 µM.

Incubate for 2 hours at 4°C with gentle rotation.

Streptavidin Pulldown:

Add 30 µL of pre-washed streptavidin bead slurry to each lysate.

Incubate for 1 hour at 4°C with gentle rotation.

Place tubes on a magnetic rack and discard the supernatant.

Wash the beads three times with 500 µL of lysis buffer.

Western Blot Analysis:

After the final wash, add 30 µL of 2x Laemmli sample buffer to the beads and boil for 10

minutes to elute the proteins.

Load the eluates onto a 10% SDS-PAGE gel.

Transfer the proteins to a nitrocellulose membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour.
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Incubate with a primary antibody against HER3 overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities. The reduction in signal compared to the vehicle control

indicates the degree of target engagement by TX1-85-1.

Protocol 2: Western Blot for Downstream Signaling
Inhibition
This method indirectly assesses target engagement by measuring its functional consequence.

Since TX1-85-1 is designed to inhibit HER3 signaling, successful engagement should lead to a

decrease in the phosphorylation of downstream effectors like Akt and ERK.[1][4] This assay

measures the levels of phosphorylated Akt (p-Akt) and total Akt to determine if TX1-85-1 is

engaging HER3 effectively enough to block its signaling function.
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1. Cell Treatment
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Caption: Workflow for assessing downstream signaling inhibition. (Max-width: 760px)
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Materials:

HER3-dependent cell line (e.g., OVCAR-8, HCC2935).[1]

Serum-free cell culture medium.

TX1-85-1.

Recombinant human NRG1.

Lysis buffer with protease and phosphatase inhibitors.

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-HER3, anti-GAPDH (or other

loading control).

All other materials for Western blotting as listed in Protocol 1.

Procedure:

Cell Culture and Treatment:

Seed OVCAR-8 cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal signaling

activity.

Pre-treat the cells with various concentrations of TX1-85-1 (e.g., 0, 0.5, 2, 5 µM) for 4

hours.[1]

Stimulate the cells with 10 ng/mL NRG1 for 15 minutes to induce HER3 pathway

activation.

Sample Preparation:

Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.

Lyse the cells and quantify protein concentration as described in Protocol 1 (steps 2.2 -

2.5).
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Western Blot Analysis:

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

Perform gel electrophoresis and protein transfer as standard.

Block the membrane and probe with primary antibodies for p-Akt, total Akt, and a loading

control. It is recommended to probe for the phosphoprotein first, then strip the membrane

and re-probe for the total protein.

Wash, incubate with secondary antibody, and perform chemiluminescent detection.

Quantify the band for p-Akt and normalize it to the total Akt signal. A dose-dependent

decrease in the p-Akt/total Akt ratio indicates successful target engagement and functional

inhibition by TX1-85-1.

Alternative and Complementary Methods
While the protocols above are directly established for TX1-85-1, other modern techniques can

also be applied to measure target engagement.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[7][8]

The principle is that a ligand binding to its target protein increases the protein's thermal

stability.[9][10] In a CETSA experiment, cells treated with a drug are heated to various

temperatures. The drug-bound protein remains soluble at higher temperatures compared to the

unbound protein. The amount of soluble protein remaining at each temperature can be

quantified by Western blot or other methods. A shift in the melting curve to a higher

temperature in the presence of the drug confirms target engagement.[11] This method is

valuable as it requires no modification to the compound or the target protein.

Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS can be used to confirm the covalent modification of HER3 by TX1-85-1 directly in a

cellular context.[12][13] Cells would be treated with TX1-85-1, followed by lysis and

immunoprecipitation of the HER3 protein.[14] The immunoprecipitated HER3 is then digested,

and the resulting peptides are analyzed by mass spectrometry.[15] The detection of a peptide
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containing Cys721 with a mass shift corresponding to the addition of TX1-85-1 provides

definitive proof of covalent target engagement. This technique was used to confirm the covalent

modification of recombinant HER3 protein by TX1-85-1.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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